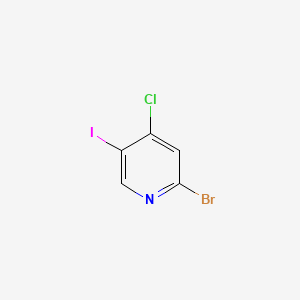

2-Bromo-4-chloro-5-iodopyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Bromo-4-chloro-5-iodopyridine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used to develop fluorescent compounds and is also a useful reagent for investigating the structure/activity relationships of non-nucleoside adenosine kinase inhibitors .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound “5-bromo-2-chloro-4-fluoro-3-iodopyridine” has been synthesized using halogen dance reactions .Molecular Structure Analysis

The molecular formula of “this compound” is C5H3BrIN . The average mass is 283.892 Da and the monoisotopic mass is 282.849335 Da .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, it’s worth noting that heteroaryl halides like this compound are often used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used for heteroarene elaboration with C–C bond formation, particularly in a pharmaceutical discovery chemistry setting .Physical And Chemical Properties Analysis

“this compound” is a white crystalline solid . It has a melting point of 121-123 °C (lit.) . The density is predicted to be 2.347±0.06 g/cm3 .Applications De Recherche Scientifique

- 2-Bromo-4-chloro-5-iodopyridine and its analogs are valuable as intermediates in the synthesis of pentasubstituted pyridines, which have significant applications in medicinal chemistry (Wu et al., 2022).

- Halogen dance reactions, a type of chemical transformation, can be used effectively with this compound and its analogs to synthesize a variety of pyridine derivatives with desired functionalities (Pieterse & Hertog, 2010).

- In chemoselective Sonogashira reactions, halogen-rich pyridines like this compound are used as substrates to synthesize non-symmetrical alkynylated pyridines, which are useful in fluorescence applications (Rivera et al., 2019).

- The compound and its derivatives are used in the synthesis of various pyridine derivatives, including 2,4-diaryl pyridines and bipyridines, through one-pot reactions, highlighting its versatility as a chemical building block (Duan et al., 2004).

- It serves as a precursor in the creation of structural manifolds and has applications in the manufacturing process of industrial pesticides (Schlosser & Bobbio, 2002).

- This compound is used in the synthesis of functionalized pyridine derivatives, which are crucial in developing pharmaceuticals, including potent anticancer agents (Song et al., 2004).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-4-chloro-5-iodopyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClIN/c6-5-1-3(7)4(8)2-9-5/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDUEIACPFVIJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744292 |

Source

|

| Record name | 2-Bromo-4-chloro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1364663-37-5 |

Source

|

| Record name | 2-Bromo-4-chloro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578359.png)